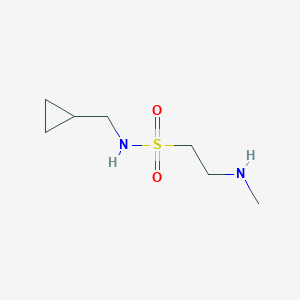

N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide

Beschreibung

N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide is a secondary amine sulfonamide derivative characterized by a cyclopropylmethyl group attached to the sulfonamide nitrogen and a methylamino substituent on the ethane-sulfonamide backbone. This compound has been cataloged as a high-purity secondary amine by CymitQuimica, though its commercial availability is currently listed as discontinued across multiple quantities (1g, 250mg, 500mg) .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-8-4-5-12(10,11)9-6-7-2-3-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZWMQSBPUVVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide, also known by its CAS number 1250417-07-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 192.28 g/mol

- SMILES Notation : CNCCS(=O)(=O)NCC1CC1

This sulfonamide derivative features a cyclopropylmethyl group and a methylamino group, which may influence its pharmacological properties.

Potential Targets

- PI3K/mTOR Pathway : Similar compounds have shown significant inhibitory effects on the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation. Inhibitors targeting this pathway can induce apoptosis in cancer cells and may be relevant for this compound as well .

- Farnesyltransferase Inhibition : Some sulfonamide derivatives have been identified as inhibitors of human farnesyltransferase (hFTase), an enzyme involved in the post-translational modification of proteins that regulate cell growth and differentiation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar sulfonamide compounds indicate that modifications to the side chains significantly affect their biological activity. For instance, alterations in the aromatic skeleton or the introduction of nitrogen heteroatoms can enhance binding affinity to target enzymes or receptors .

A comparative analysis of various sulfonamide derivatives revealed:

| Compound | PI3Kα Inhibition (%) at 1 nM | IC50 (μM) MCF-7 | IC50 (μM) HCT-116 |

|---|---|---|---|

| 22c | Strong | 0.13 | 0.020 |

| 17a | 39 | 0.85 ± 0.30 | 0.59 ± 0.15 |

| 17b | 21 | 0.91 ± 0.39 | 0.35 ± 0.17 |

These findings suggest that modifications similar to those present in this compound could potentially enhance its efficacy against cancer cell lines.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

- Anti-Cancer Activity : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 through the inhibition of the PI3K/AKT/mTOR signaling pathway .

- Inhibition of Tumor Growth : In vitro studies indicate that certain sulfonamides can effectively block tumor growth by disrupting key signaling pathways involved in cell cycle regulation and survival .

- Selectivity for Cancer Cells : Research has demonstrated that modifications to sulfonamide structures can lead to enhanced selectivity for cancerous cells over normal cells, reducing potential side effects during treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide with sulfonamide derivatives and related amines reported in the literature. Key structural variations include substituent groups, stereochemistry, and functional group positioning.

Sulfonamide Derivatives with Bicyclic or Aromatic Substituents

- 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (37) This compound features a ferrocenylmethylidene group and a thiophene-substituted bicyclic framework. The incorporation of a redox-active ferrocene moiety may enhance electrochemical properties, making it suitable for catalytic or sensor applications. The bulky bicyclic structure likely reduces solubility compared to this compound .

- The dimethylamino group (vs. methylamino in the target compound) may alter basicity and hydrogen-bonding capacity .

Sulfonamides with Heteroaromatic or Alkyl Substituents

- N-(2-hydroxy-4-(methylamino)phenyl)methanesulfonamide This derivative contains a phenolic hydroxyl group and a methylamino-phenyl substituent. The aromatic ring and hydroxyl group may confer antioxidant or metal-chelating properties, distinguishing it from the aliphatic cyclopropylmethyl group in the target compound .

- N-(furan-2-ylmethyl)-N-(phenylmethyl)ethanamide derivatives Compounds such as 2-[(7,7-dimethyl-3-oxidanylidene-4-bicyclo[2.2.1]heptanyl)methylsulfonyl-(2-methylpropyl)amino]-N-(furan-2-ylmethyl)-N-(phenylmethyl)ethanamide exhibit furan and benzyl groups. The furan ring could enhance π-π stacking interactions, while the benzyl group may increase lipophilicity .

Secondary Amines with Cyclopropane Motifs

- N-(Cyclopropylmethyl)-2,2-difluoroethanamine hydrochloride

Structural and Functional Implications

Key Research Findings and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.